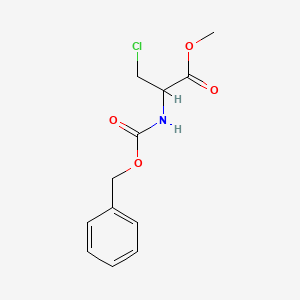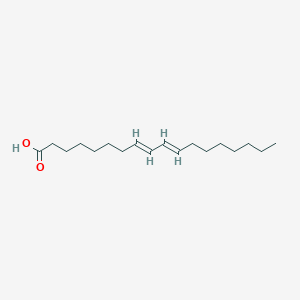
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2,4-dimethylaniline with appropriate reagents to introduce the hydroxyimino and oxo groups. One common method involves the use of phosphorus trichloride in a dimethylbenzene medium at elevated temperatures . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are optimized for large-scale production to ensure cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to modify the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism by which N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylmethcathinone
- 2,4-Dimethylethcathinone
- 2,4-Dimethyl-α-pyrrolidinopropiophenone .
Uniqueness
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to the presence of both hydroxyimino and oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+ |
InChI-Schlüssel |
MIYBFGTUDFPWFR-PKNBQFBNSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


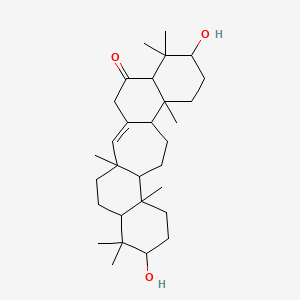
![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
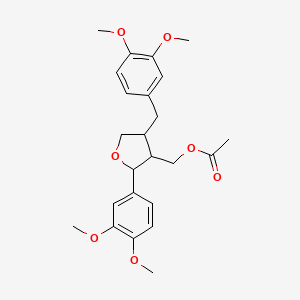
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
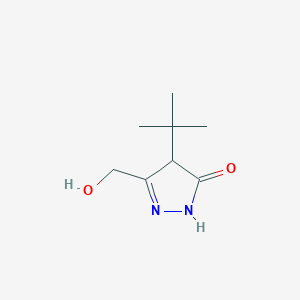
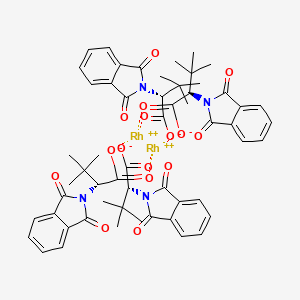
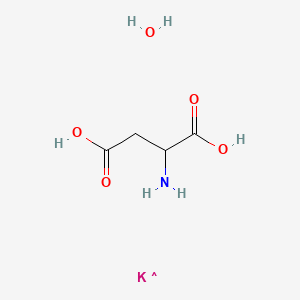
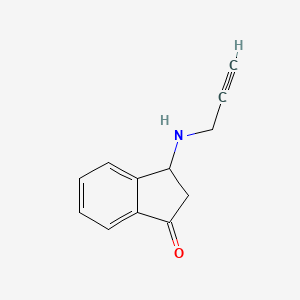
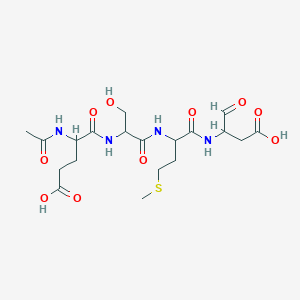
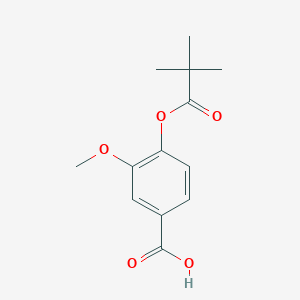
![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

